molecular formula C20H24O10 B1643300 PASAKBUMIN B

PASAKBUMIN B

Cat. No.: B1643300
M. Wt: 424.4 g/mol
InChI Key: MOCOVNGOINOTNW-DVKMRYHFSA-N
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Description

The compound “(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2’-oxirane]-9,16-dione” is a complex organic molecule characterized by multiple hydroxyl groups, a spiro structure, and an oxirane ring. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. Common synthetic routes may include:

    Stepwise construction of the carbon skeleton: This involves building the core structure of the molecule through a series of carbon-carbon bond-forming reactions.

    Introduction of functional groups: Hydroxyl groups and the oxirane ring are introduced through specific reactions such as oxidation and epoxidation.

    Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Optimization of reaction conditions: Scaling up the synthesis requires optimizing reaction conditions to ensure high yield and purity.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Automation and process control: Automated systems and process control technologies are used to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the oxirane ring may yield diols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it an interesting subject for studying reaction mechanisms and pathways.

Biology

    Biological activity: Compounds with multiple hydroxyl groups and spiro structures often exhibit significant biological activity, making them potential candidates for drug development.

Medicine

    Pharmaceutical applications: The compound may have potential therapeutic applications due to its unique chemical properties and biological activity.

Industry

    Material science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro compounds: Other spiro compounds with similar structures.

    Polyhydroxy compounds: Compounds with multiple hydroxyl groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.

Properties

IUPAC Name

(1R,4R,5R,6R,7R,8S,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCOVNGOINOTNW-DVKMRYHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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